3-(Chloromethoxy)oxane
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Overview
Description
3-(Chloromethoxy)oxane is an organic compound with the molecular formula C₆H₁₁ClO₂ It is a derivative of oxane, featuring a chloromethoxy group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)oxane typically involves the reaction of oxane derivatives with chloromethylating agents. One common method is the reaction of oxane with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethoxy)oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethoxy group to other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces oxane derivatives with hydroxyl groups.
Scientific Research Applications
3-(Chloromethoxy)oxane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-(Chloromethoxy)oxane depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit enzymes involved in cell wall biosynthesis in bacteria, leading to antimicrobial effects. The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)oxane: Similar in structure but with a methoxymethoxy group instead of a chloromethoxy group.
3-(Bromomethoxy)oxane: Contains a bromomethoxy group, which may exhibit different reactivity compared to the chloromethoxy group.
3-(Hydroxymethoxy)oxane: Features a hydroxymethoxy group, making it more hydrophilic and potentially more reactive in certain conditions.
Uniqueness
3-(Chloromethoxy)oxane is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and properties. The chlorine atom makes the compound more electrophilic, facilitating nucleophilic substitution reactions. Additionally, the chloromethoxy group can be selectively modified, allowing for the synthesis of a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
3-(chloromethoxy)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-6-2-1-3-8-4-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXKOJHBYAVSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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